molecular formula C19H11F4N3O B14924426 4-[1-(2-fluorophenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol

4-[1-(2-fluorophenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol

Cat. No.: B14924426
M. Wt: 373.3 g/mol
InChI Key: BHOINRYFWXPZKF-UHFFFAOYSA-N
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Description

4-[1-(2-fluorophenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol is a complex organic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine atoms in the structure enhances the compound’s stability and bioavailability, making it a promising candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(2-fluorophenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring by reacting hydrazine derivatives with β-diketones under reflux conditions in the presence of a suitable solvent like ethanol or acetic acid.

    Cyclization with Pyridine: The pyrazole intermediate is then subjected to cyclization with a pyridine derivative under acidic conditions to form the pyrazolopyridine core.

    Introduction of Fluorine Atoms: The fluorine atoms are introduced through nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Phenol Group Addition: Finally, the phenol group is added through electrophilic aromatic substitution reactions using phenol derivatives and suitable catalysts.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazolopyridine derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Fluorinating Agents: Diethylaminosulfur trifluoride (DAST), Selectfluor

    Catalysts: Lewis acids like aluminum chloride, boron trifluoride

Major Products

    Oxidation: Quinone derivatives

    Reduction: Reduced pyrazolopyridine derivatives

    Substitution: Functionalized pyrazolopyridine derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Explored as a potential therapeutic agent for cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of advanced materials and coatings due to its stability and reactivity.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes and receptors. For instance, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. By binding to the active site of these enzymes, the compound prevents their activation and subsequent signaling pathways, leading to reduced cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-b]pyridine derivatives

Properties

Molecular Formula

C19H11F4N3O

Molecular Weight

373.3 g/mol

IUPAC Name

4-[1-(2-fluorophenyl)-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-6-yl]phenol

InChI

InChI=1S/C19H11F4N3O/c20-15-3-1-2-4-17(15)26-18-13(10-24-26)14(19(21,22)23)9-16(25-18)11-5-7-12(27)8-6-11/h1-10,27H

InChI Key

BHOINRYFWXPZKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C3=C(C=N2)C(=CC(=N3)C4=CC=C(C=C4)O)C(F)(F)F)F

Origin of Product

United States

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